molecular formula C16H13ClO2 B125803 (+)-1-(9-Fluorenyl)ethyl chloroformate CAS No. 154479-90-0

(+)-1-(9-Fluorenyl)ethyl chloroformate

Cat. No.: B125803
CAS No.: 154479-90-0
M. Wt: 272.72 g/mol
InChI Key: SFRVOKMRHPQYGE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (+)-1-(9-Fluorenyl)ethyl chloroformate typically involves the reaction of 9-fluorenylmethanol with phosgene or a phosgene equivalent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: (+)-1-(9-Fluorenyl)ethyl chloroformate primarily undergoes substitution reactions, particularly nucleophilic substitution, where the chloroformate group is replaced by various nucleophiles . It can also participate in esterification reactions with alcohols and amines.

Common Reagents and Conditions: Common reagents used in reactions with this compound include primary and secondary amines, alcohols, and thiols . The reactions are typically carried out in organic solvents such as acetone or dichloromethane, often at room temperature or slightly elevated temperatures.

Major Products: The major products formed from reactions with this compound are typically esters or carbamates, depending on the nucleophile used . These products are often chiral derivatives that can be analyzed using HPLC or other chromatographic techniques.

Scientific Research Applications

Chemistry: In chemistry, (+)-1-(9-Fluorenyl)ethyl chloroformate is widely used for the chiral derivatization of amino acids and other chiral molecules . This allows for the separation and analysis of enantiomers, which is crucial in the study of stereochemistry and the development of chiral drugs.

Biology: In biological research, this compound is used to study the stereochemistry of amino acids and peptides . It helps in understanding the role of chirality in biological processes and the development of enantioselective assays.

Medicine: In medicine, this compound is used in the development of chiral drugs and the analysis of their enantiomeric purity . This is important for ensuring the efficacy and safety of pharmaceutical compounds.

Industry: In industrial applications, this compound is used in the quality control of chiral products and the development of new materials with specific chiral properties.

Mechanism of Action

The mechanism by which (+)-1-(9-Fluorenyl)ethyl chloroformate exerts its effects involves the formation of a covalent bond between the chloroformate group and the nucleophile. This reaction results in the formation of a stable chiral derivative that can be analyzed using chromatographic techniques. The molecular targets are typically amino acids, peptides, and other chiral molecules, and the pathways involved include nucleophilic substitution and esterification reactions.

Comparison with Similar Compounds

Similar Compounds:

  • Ethyl chloroformate
  • Methyl chloroformate
  • Isobutyl chloroformate
  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride

Uniqueness: What sets (+)-1-(9-Fluorenyl)ethyl chloroformate apart from similar compounds is its high fluorescence and its ability to form stable chiral derivatives. This makes it particularly useful in analytical applications where sensitivity and specificity are crucial.

Properties

IUPAC Name

1-(9H-fluoren-9-yl)ethyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO2/c1-10(19-16(17)18)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRVOKMRHPQYGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00910337
Record name 1-(9H-Fluoren-9-yl)ethyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00910337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107474-79-3, 154479-90-0
Record name 1-(9-Fluorenyl)ethyl chloroformate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107474793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(9H-Fluoren-9-yl)ethyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00910337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-1-(9-Fluorenyl)ethyl chloroformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(9-Fluorenyl)ethyl chloroformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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